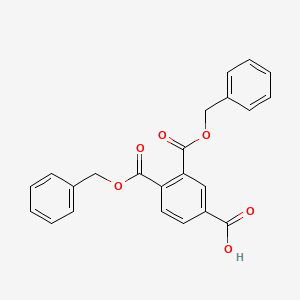
1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester: is an organic compound with the molecular formula C23H18O6. This compound is a derivative of 1,2,4-benzenetricarboxylic acid, where two of the carboxylic acid groups are esterified with benzyl alcohol. It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester can be synthesized through the esterification of 1,2,4-benzenetricarboxylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to the ester groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product.
化学反应分析
Types of Reactions: 1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to form the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: The major products are 1,2,4-benzenetricarboxylic acid and benzyl alcohol.
Reduction: The major products are 1,2,4-benzenetricarboxylic acid and benzyl alcohol.
Substitution: The major products depend on the specific substitution reaction, such as nitro derivatives or halogenated derivatives of the aromatic ring.
科学研究应用
Chemistry: 1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of metal-organic frameworks (MOFs) and other coordination complexes.
Biology: In biological research, this compound is used as a model compound to study the interactions between esters and biological molecules. It is also used in the development of drug delivery systems and as a component in the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its ester groups can be modified to create prodrugs that enhance the bioavailability and therapeutic efficacy of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It improves the flexibility and durability of plastic materials.
作用机制
The mechanism of action of 1,2,4-benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids and alcohols, which can then participate in further biochemical reactions. The aromatic ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
1,2,4-Benzenetricarboxylic acid: The parent compound with three carboxylic acid groups.
1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester: A similar ester derivative with different ester groups.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: A related compound with two ester groups on a different aromatic ring.
Uniqueness: 1,2,4-Benzenetricarboxylic acid, 1,2-bis(phenylmethyl) ester is unique due to its specific ester groups and the resulting chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
67846-10-0 |
|---|---|
分子式 |
C23H18O6 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
3,4-bis(phenylmethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C23H18O6/c24-21(25)18-11-12-19(22(26)28-14-16-7-3-1-4-8-16)20(13-18)23(27)29-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,25) |
InChI 键 |
DCFMBJGEQFRYCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



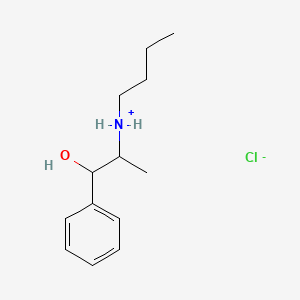
![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)

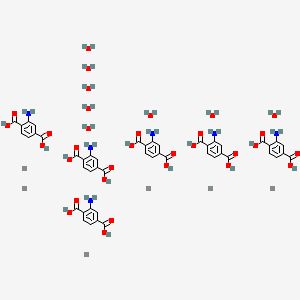

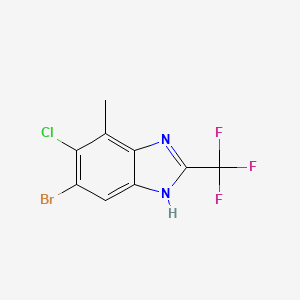
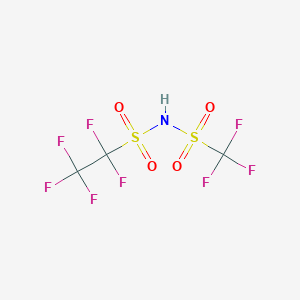
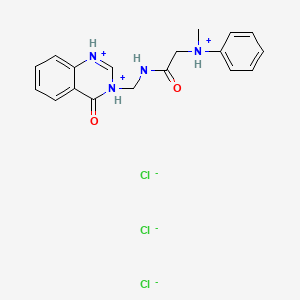
![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)


![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
